Structural Uniqueness: N-Carbamoyl Glucuronide vs. N+-Glucuronide Conjugates
Org 5222 glucuronide possesses an N-carbamoyl glucuronide moiety, distinguishing it from the principal circulating metabolite asenapine N+-glucuronide, which features a quaternary ammonium glucuronide linkage. The N-carbamoyl glucuronide structure was confirmed by comparison of retention times with an authentic synthesized reference compound using LC-MS/MS and, in some cases, NMR spectrometry [1]. This structural difference results in distinct chromatographic behavior and mass spectral fragmentation, making Org 5222 glucuronide the only acceptable reference standard for quantifying this specific metabolite in biological matrices.
| Evidence Dimension | Glucuronide linkage type |
|---|---|
| Target Compound Data | N-carbamoyl glucuronide (on N-desmethyl asenapine) |
| Comparator Or Baseline | Asenapine N+-glucuronide (quaternary ammonium glucuronide on parent asenapine) |
| Quantified Difference | Qualitative structural class difference; distinct retention time and MS/MS fragmentation pattern |
| Conditions | LC-MS/MS with authentic synthesized reference compounds; NMR spectrometry (van de Wetering-Krebbers et al., 2011) |
Why This Matters
Procurement of the correct reference standard with the authentic N-carbamoyl glucuronide structure is essential for accurate bioanalytical method validation and avoids misidentification in therapeutic drug monitoring assays.
- [1] van de Wetering-Krebbers SFM, Jacobs PL, Kemperman GJ, Spaans E, Peeters PAM, Delbressine LPC, van Iersel MLPS. Metabolism and Excretion of Asenapine in Healthy Male Subjects. Drug Metabolism and Disposition. 2011;39(4):580-590. View Source
